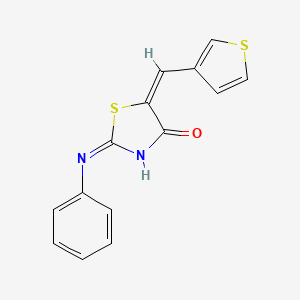
2-(2,2-diphenylethyl)-4-propionylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-diphenylethyl)-4-propionylmorpholine, also known as U-47700, is a synthetic opioid that was first developed by Upjohn in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects, but it also has potential applications in scientific research.
Wirkmechanismus
2-(2,2-diphenylethyl)-4-propionylmorpholine is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission and the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and overdose, as well as other adverse effects such as nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(2,2-diphenylethyl)-4-propionylmorpholine in lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the opioid system. However, its recreational use and potential for abuse and toxicity pose significant limitations and ethical concerns.
Zukünftige Richtungen
Future research on 2-(2,2-diphenylethyl)-4-propionylmorpholine could focus on developing safer and more effective opioid analgesics, as well as investigating the molecular mechanisms underlying opioid addiction and overdose. Other potential areas of study include the use of this compound as a tool for investigating the role of the opioid system in various physiological and pathological processes.
Synthesemethoden
The synthesis of 2-(2,2-diphenylethyl)-4-propionylmorpholine involves the reaction of 4-chlorobutyryl chloride with morpholine in the presence of a base, followed by the addition of 2,2-diphenylethylamine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,2-diphenylethyl)-4-propionylmorpholine has been used in scientific research to study the opioid receptor system and its role in pain modulation. It has also been used to investigate the effects of opioid agonists on respiratory depression and other physiological functions.
Eigenschaften
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-21(23)22-13-14-24-19(16-22)15-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSZGDGHMGWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6076704.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)
![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076765.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)